molecular formula C17H25N3OS B2764998 N-benzyl-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide CAS No. 2310156-22-8

N-benzyl-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide

Cat. No. B2764998
M. Wt: 319.47
InChI Key: BBRBULFJGJDARX-UHFFFAOYSA-N
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Description

N-benzyl-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide, also known as BTTIC, is a compound that has been synthesized and studied for its potential use in scientific research.

Mechanism Of Action

N-benzyl-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide acts as a selective antagonist of the dopamine D3 receptor. It binds to the receptor and prevents the binding of dopamine, which is a neurotransmitter that is involved in reward-motivated behavior. By blocking the dopamine D3 receptor, N-benzyl-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide may be able to reduce the reinforcing effects of drugs of abuse and other addictive behaviors.

Biochemical And Physiological Effects

N-benzyl-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide has been shown to have minimal effects on other dopamine receptors, indicating its selectivity for the dopamine D3 receptor. It has also been shown to have low toxicity in animal studies. N-benzyl-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide has been found to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One advantage of N-benzyl-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide is its selectivity for the dopamine D3 receptor, which allows for more precise investigation of the role of this receptor in addiction and other psychiatric disorders. However, one limitation is that N-benzyl-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

Future research on N-benzyl-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide could include investigating its potential as a therapeutic agent for addiction and other psychiatric disorders. It could also be used to study the role of the dopamine D3 receptor in other physiological processes, such as learning and memory. Additionally, further studies could be conducted to optimize the synthesis method of N-benzyl-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide and improve its purity and yield.

Synthesis Methods

The synthesis method of N-benzyl-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide involves the reaction of 4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxylic acid with benzyl chloride in the presence of a base. The product is then purified using column chromatography. The purity of the product is confirmed using NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-benzyl-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide has been studied for its potential use as a tool in scientific research. It has been found to selectively bind to the dopamine D3 receptor, which is involved in reward-motivated behavior. N-benzyl-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide has been used in studies to investigate the role of the dopamine D3 receptor in drug addiction and other psychiatric disorders.

properties

IUPAC Name

N-benzyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3OS/c21-17(18-13-15-5-2-1-3-6-15)20-9-4-8-19(10-11-20)16-7-12-22-14-16/h1-3,5-6,16H,4,7-14H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRBULFJGJDARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)NCC2=CC=CC=C2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide

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